H-PRO-LEU-GLY-GLY-OH

Description

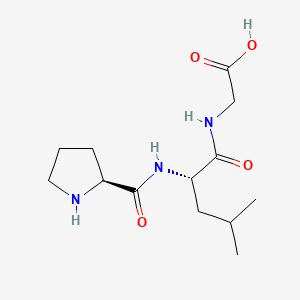

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O4/c1-8(2)6-10(12(19)15-7-11(17)18)16-13(20)9-4-3-5-14-9/h8-10,14H,3-7H2,1-2H3,(H,15,19)(H,16,20)(H,17,18)/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGIMYRVJJEIIM-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955293 | |

| Record name | N-(1-Hydroxy-2-{[hydroxy(pyrrolidin-2-yl)methylidene]amino}-4-methylpentylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33676-42-5 | |

| Record name | Prolyl-leucyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033676425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxy-2-{[hydroxy(pyrrolidin-2-yl)methylidene]amino}-4-methylpentylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for H Pro Leu Gly Gly Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies for Tetrapeptides

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for producing peptides by sequentially adding amino acids to a growing chain anchored to an insoluble polymer support. researchgate.netbiosynth.com This technique simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing steps. peptide.com

Optimized Coupling Chemistries and Protecting Group Schemes

The formation of the amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another is the cornerstone of peptide synthesis. jpt.com To ensure high efficiency and minimize side reactions, activating reagents and protecting groups are essential.

Coupling Reagents: A variety of coupling reagents are available, each with distinct advantages. gyrosproteintechnologies.com Uronium salts like HATU and TBTU, and phosphonium (B103445) salts such as PyBOP, are highly efficient and help to reduce the risk of racemization. jpt.comacs.org Carbodiimides, for instance, DCC and DIC, are also commonly used, often in conjunction with additives like HOBt or Oxyma Pure to enhance coupling efficiency and suppress side reactions. jpt.comacs.org The choice of coupling reagent can be influenced by the specific amino acid sequence and the desired reaction speed. gyrosproteintechnologies.com

Protecting Groups: To prevent unwanted reactions at the N-terminus and reactive side chains, temporary protecting groups are employed. peptide.combiosynth.com The most prevalent strategy for SPPS is the Fmoc/tBu approach. biosynth.com The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group of the incoming amino acid, while acid-labile groups like tert-butyl (tBu) protect reactive side chains. peptide.comiris-biotech.de This "orthogonal" protection scheme allows for the selective removal of the Fmoc group at each step without affecting the side-chain protectors. peptide.com For the synthesis of H-PRO-LEU-GLY-GLY-OH, the side chain of Leucine (B10760876) does not require protection.

The general SPPS cycle involves:

Attachment of the C-terminal amino acid (Glycine) to the resin. peptide.com

Removal of the N-α-Fmoc protecting group, typically with a piperidine (B6355638) solution. rsc.org

Coupling of the next Fmoc-protected amino acid (Glycine, then Leucine, then Proline). peptide.com

Washing to remove excess reagents and byproducts. peptide.com

This cycle is repeated until the desired tetrapeptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups (if any) are removed, usually with a strong acid like trifluoroacetic acid (TFA). rsc.org

Resin Selection and Loading Parameters for this compound Synthesis

The choice of solid support (resin) is critical for a successful synthesis. biosynth.com Resins consist of polymeric beads functionalized with a linker, which provides a reversible anchor for the growing peptide chain. biosynth.comgyrosproteintechnologies.com

For the synthesis of a peptide with a C-terminal carboxylic acid like this compound, Wang resin or 2-chlorotrityl chloride resin are common choices. nih.govresearchgate.netfluorochem.co.uk The 2-chlorotrityl resin is particularly advantageous for peptides with a C-terminal Proline or Glycine (B1666218), as it helps to minimize the risk of diketopiperazine formation, a common side reaction that can lead to chain loss. merckmillipore.com

| Resin Type | Linker Type | Suitable for C-terminus | Key Advantages |

| Wang Resin | p-Alkoxybenzyl alcohol | Carboxylic acid | Commonly used for Fmoc/tBu strategy. nih.govfluorochem.co.uk |

| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl | Carboxylic acid, protected peptides | Minimizes diketopiperazine formation for C-terminal Pro and Gly; allows for mild cleavage conditions. biosynth.commerckmillipore.com |

Solution-Phase Synthesis and Fragment Condensation Approaches

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale production or the synthesis of specific peptide fragments. publish.csiro.au In this approach, the peptide is synthesized in a homogenous solution, and purification is performed after each step. acs.org

A powerful strategy within solution-phase synthesis is fragment condensation . publish.csiro.augoogle.com This involves synthesizing smaller peptide fragments (di- or tripeptides) separately and then coupling them together to form the final, larger peptide. publish.csiro.au For this compound, one could envision synthesizing the dipeptides Boc-Pro-Leu-OH and H-Gly-Gly-OH and then coupling them. This approach can improve solubility and facilitate purification of intermediates.

Purity Assessment and Characterization of Synthetic this compound

Following synthesis and cleavage from the resin, the crude peptide product contains the desired tetrapeptide along with various impurities. researchgate.netlcms.cz Therefore, rigorous purification and characterization are essential to ensure the final product's identity and purity.

Chromatographic Techniques for Separation and Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for both the analysis and purification of synthetic peptides. lcms.czhplc.eu This technique separates molecules based on their hydrophobicity.

Analytical RP-HPLC: Used to assess the purity of the crude peptide and monitor the progress of purification. A small amount of the sample is injected onto a column with a non-polar stationary phase (e.g., C18), and a gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like TFA) is used for elution. lcms.czhplc.eu

Preparative RP-HPLC: Used to purify the target peptide from impurities. The same principle as analytical HPLC is applied but on a larger scale with larger columns to handle more significant quantities of the crude product. researchgate.net Fractions are collected as they elute from the column, and those containing the pure peptide are pooled.

Flash chromatography can also be employed as a rapid and cost-effective purification method, especially for intermediate purification steps. windows.netnih.gov

| Chromatographic Technique | Principle | Application for this compound |

| Analytical RP-HPLC | Separation based on hydrophobicity | Purity assessment of the crude and final product. lcms.cz |

| Preparative RP-HPLC | Large-scale separation based on hydrophobicity | Purification of the target tetrapeptide from synthetic impurities. researchgate.net |

| Flash Chromatography | Rapid purification under moderate pressure | A potential alternative or preliminary step to HPLC for purification. windows.net |

Spectroscopic Methods for Structural Confirmation and Purity Verification

Once purified, the identity and structure of this compound must be confirmed.

Mass Spectrometry (MS): This technique is indispensable for determining the molecular weight of the synthesized peptide. By ionizing the peptide and measuring its mass-to-charge ratio, MS provides a precise confirmation that the correct tetrapeptide has been synthesized. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the three-dimensional structure of peptides in solution. uzh.chnih.govnmims.edu One- and two-dimensional NMR experiments, such as COSY and TOCSY, can be used to assign the resonances of all the protons in the peptide, confirming the amino acid sequence and providing information about the peptide's conformation. uzh.chnmims.edu For a tetrapeptide like this compound, NMR can confirm the connectivity of the amino acid residues. cdnsciencepub.com

| Spectroscopic Method | Information Obtained | Relevance for this compound |

| Mass Spectrometry (MS) | Precise molecular weight | Confirms the successful synthesis of the tetrapeptide with the correct mass. nih.gov |

| Nuclear Magnetic Resonance (NMR) | 3D structure and amino acid connectivity | Verifies the sequence and provides insights into the solution conformation. mdpi.comuq.edu.au |

Stereochemical Control and Minimization of Racemization during this compound Synthesis

The synthesis of the tetrapeptide this compound demands rigorous control over the stereochemistry of its chiral centers, namely L-Proline and L-Leucine, to ensure the chemical and biological integrity of the final product. The primary challenge in this regard is the prevention of racemization, particularly at the α-carbon of the amino acid residue being activated for coupling. uni-kiel.deiris-biotech.de Racemization can occur during peptide bond formation, leading to the incorporation of D-amino acids and resulting in diastereomeric impurities that are often difficult to separate from the target peptide. uni-kiel.de

The principal mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone intermediate. uni-kiel.deuniurb.it When the carboxyl group of an N-protected amino acid is activated, the electron-withdrawing nature of the activating group increases the acidity of the α-proton. A base can then abstract this proton, leading to the formation of a planar, achiral oxazolone (B7731731) ring. Subsequent nucleophilic attack by the amino group of the incoming residue can occur from either side of the plane, yielding both the desired L-enantiomer and the undesired D-enantiomer. uniurb.it

In the context of this compound synthesis, the Leucine residue is the most susceptible to racemization via the oxazolone pathway during its activation and coupling. Proline, as a secondary amino acid, has its α-amino group incorporated into a pyrrolidine (B122466) ring, which prevents the formation of the corresponding oxazolone, thus making it highly resistant to racemization during coupling. polypeptide.com Glycine residues are achiral and therefore not subject to racemization. Consequently, synthetic strategies must focus on preserving the chiral integrity of the Leucine residue.

Influence of Coupling Reagents and Additives:

The selection of the coupling reagent and the use of specific additives are paramount in minimizing racemization. Carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) were early breakthroughs but are known to cause significant racemization when used alone. iris-biotech.de Modern peptide synthesis relies on the in-situ formation of active esters that are more stable towards racemization. This is achieved by using coupling reagents combined with nucleophilic additives. uni-kiel.depeptide.com

Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are widely used. peptide.com These additives react with the activated carboxyl group to form an active ester. This intermediate is more reactive towards the desired aminolysis than it is towards oxazolone formation, thereby accelerating the coupling reaction and suppressing racemization. uni-kiel.de Onium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which contain a HOBt or HOAt moiety within their structure, are highly efficient and provide low levels of racemization. chemrxiv.orggoogle.com

| Coupling Reagent/Additive Combination | General Effect on Racemization | Rationale |

| DCC/HOBt | Moderate Suppression | HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to racemization than the intermediate itself. iris-biotech.de |

| HATU | Strong Suppression | The HOAt moiety is incorporated, leading to rapid formation of a highly reactive active ester, minimizing the lifetime of the activated species and thus the opportunity for racemization. uni-kiel.dechemrxiv.org |

| HBTU/HOBt | Strong Suppression | Similar to HATU, it promotes fast and efficient coupling with reduced risk of racemization. google.com |

| DIC/Oxyma | Strong Suppression | OxymaPure® (Ethyl cyanohydroxyiminoacetate) is an effective alternative to HOBt/HOAt, known for its high reactivity and suppression of racemization, with the added benefit of being non-explosive. researchgate.net |

| DEPBT | Strong Suppression | 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is noted for its ability to reduce racemization, particularly in fragment coupling. beilstein-journals.org |

Solvent and Base Selection:

The choice of solvent significantly impacts the rate of both the coupling reaction and the racemization side reaction. Polar aprotic solvents are typically used. Tetrahydrofuran (THF) is often considered superior to halogenated solvents like dichloromethane (B109758) (DCM) or even dimethylformamide (DMF) for minimizing racemization during mixed anhydride (B1165640) couplings. cdnsciencepub.com More recently, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been reported as a more sustainable solvent that can lead to lower racemization compared to DCM for susceptible amino acids. rsc.org The presence of water, even in small amounts, can considerably increase racemization. cdnsciencepub.com

The base used for neutralizing protonated amines and during the coupling step also plays a critical role. Sterically hindered, non-nucleophilic bases are preferred. While triethylamine (B128534) (TEA) has been widely used, it can promote racemization. Weaker bases like N-methylmorpholine (NMM) or highly hindered bases such as diisopropylethylamine (DIEA) are generally favored as they are less likely to abstract the α-proton of the activated amino acid. google.comcdnsciencepub.com

| Solvent | Base | Impact on Racemization | Reference |

| Tetrahydrofuran (THF) | N-methylmorpholine (NMM) | Good combination for minimizing side reactions and racemization. | cdnsciencepub.com |

| Dichloromethane (DCM) | Triethylamine (TEA) | Particularly unfavorable combination, leading to increased side reactions. | cdnsciencepub.com |

| Dimethylformamide (DMF) | Diisopropylethylamine (DIEA) | Commonly used in SPPS; the choice of a hindered base like DIEA helps to suppress racemization. | google.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Not Specified | Reported to result in lower racemization than DCM for prone amino acids. | rsc.org |

Strategic Considerations:

For the synthesis of this compound, a solid-phase peptide synthesis (SPPS) approach using Fmoc chemistry is standard. rsc.org The peptide would be assembled on a resin, typically from the C-terminus to the N-terminus. A key strategic decision that minimizes racemization risk involves fragment condensation. In a convergent strategy, smaller peptide fragments are synthesized and then coupled together. polypeptide.com To avoid racemization during the coupling of these fragments, the C-terminal residue of the activated fragment should ideally be Glycine or Proline. polypeptide.com For the this compound sequence, one could envision coupling a protected H-Pro-Leu-OH fragment to a H-Gly-Gly-O-Resin fragment. However, this would place the racemization-prone Leucine at the C-terminus of the activated fragment. A superior strategy would be a stepwise addition of each amino acid to the resin, where the activation conditions for the Leucine coupling are carefully optimized using reagents like HATU in a suitable solvent to ensure its chiral integrity is maintained.

Conformational Analysis and Structural Elucidation of H Pro Leu Gly Gly Oh

Theoretical Conformational Energy Calculations and Molecular Dynamics Simulations

Theoretical approaches, including conformational energy calculations and molecular dynamics (MD) simulations, provide powerful tools for exploring the potential energy surface and dynamic behavior of peptides like H-PRO-LEU-GLY-GLY-OH. While specific studies on this exact tetrapeptide are not extensively documented, a wealth of information can be extrapolated from research on structurally similar peptides, most notably the C-terminal tripeptide of oxytocin, Pro-Leu-Gly-NH2.

Conformational energy calculations performed on Pro-Leu-Gly-NH2 consistently indicate a strong preference for a compact, folded structure. nih.govpnas.orgnih.gov The most stable conformation identified is a 10-membered β-turn (Type I or Type II), which is stabilized by a hydrogen bond between the carbonyl group of the proline residue and the amide proton of the glycine (B1666218) residue. researchgate.netpnas.org These calculations suggest that the inherent rigidity of the leucine (B10760876) residue's backbone plays a crucial role in predisposing the peptide to this folded state. nih.govnih.gov Given the shared Pro-Leu-Gly sequence, it is highly probable that this compound also preferentially adopts a similar β-turn conformation involving the first three residues.

Molecular dynamics simulations offer further insights into the dynamic nature of such peptides. Simulations on proline-containing peptides highlight the significant energy barrier associated with the cis-trans isomerization of the prolyl peptide bond, an event that can be difficult to sample adequately with conventional MD. nih.govacs.org High-temperature MD and advanced sampling techniques like Gaussian accelerated molecular dynamics are often employed to overcome this barrier and explore the full conformational space. nih.govfrontiersin.orgnih.gov The presence of two glycine residues at the C-terminus of this compound would introduce substantial flexibility. MD simulations on glycine-rich peptides show that these residues increase the conformational entropy of the chain, allowing it to sample a wide range of structures. nih.govresearchgate.net Therefore, a simulation of this compound would likely reveal a dynamic equilibrium, with the N-terminal Pro-Leu-Gly segment frequently sampling a β-turn structure, while the C-terminal Gly-OH tail exhibits a high degree of conformational freedom.

| Method | Peptide Studied | Key Findings | Reference |

|---|---|---|---|

| Conformational Energy Calculations | Pro-Leu-Gly-NH2 | The most preferred structure is a 10-membered, hydrogen-bonded β-turn (Type II is favored). | nih.gov |

| Molecular Dynamics (MD) | Proline-containing peptides | High energy barrier for cis-trans isomerization of the prolyl bond, restricting conformational sampling. | nih.govacs.org |

| All-atom Simulations | Peptides with Glycine and Proline | Glycine residues increase the speed of loop formation, while trans-proline slows it down. Glycine and proline primarily affect the formation of short loops. | nih.govresearchgate.net |

| Gaussian Accelerated MD | Proline-rich peptides | Advanced simulation techniques can effectively sample cis/trans proline states, revealing a more compact structural ensemble. | frontiersin.orgnih.gov |

Spectroscopic Investigations of Solution-State Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of peptides in solution. A complete NMR analysis of this compound would involve a suite of experiments, including 1D ¹H and ¹³C spectra, as well as 2D experiments like COSY, TOCSY, NOESY, and HSQC.

From these experiments, several key structural parameters can be derived:

Chemical Shifts: The ¹H and ¹³C chemical shifts are sensitive to the local electronic environment and can provide initial clues about the secondary structure. For instance, ¹³C chemical shifts of carbonyl carbons can be indicative of hydrogen bonding. titech.ac.jp

J-Couplings: Three-bond J-coupling constants (³J(HN,Hα)) can be used in the Karplus equation to estimate the backbone dihedral angle φ.

Nuclear Overhauser Effect (NOE): NOESY experiments detect protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. For this compound, a key NOE would be between the α-proton of Proline and the amide proton of Glycine(3), which would confirm a β-turn structure. The presence of two distinct sets of signals for the proline residue would indicate slow cis-trans isomerization on the NMR timescale.

While a full experimental dataset for this compound is not publicly available, a table of expected chemical shifts can be compiled based on typical values for amino acids in short, unstructured peptides.

| Residue | Atom | Expected ¹H Shift Range | Expected ¹³C Shift Range |

|---|---|---|---|

| Proline (Pro) | Hα | 4.3 - 4.5 | 63 - 65 |

| Hβ | 1.9 - 2.2 | 31 - 33 | |

| Hγ | 1.9 - 2.1 | 27 - 29 | |

| Hδ | 3.5 - 3.8 | 49 - 51 | |

| C=O | - | 175 - 178 | |

| Leucine (Leu) | Hα | 4.1 - 4.3 | 55 - 57 |

| Hβ | 1.5 - 1.8 | 42 - 44 | |

| Hγ/Hδ | 0.8 - 1.0 | 23 - 27 | |

| C=O | - | 176 - 179 | |

| Glycine (Gly) x2 | Hα | 3.8 - 4.1 | 44 - 46 |

| C=O | - | 173 - 176 |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

For this compound, the CD spectrum would not be expected to show the classic signatures of α-helices (negative bands at ~222 and ~208 nm, positive band at ~192 nm) or β-sheets (negative band at ~218 nm, positive band at ~195 nm). Instead, the spectrum would likely be dominated by contributions from β-turns and unordered conformations. The presence of proline can also lead to a polyproline II (PPII) helical structure, which is a left-handed helix common in unfolded proteins and proline-rich sequences. nih.govrsc.org

The CD signature for a PPII helix is characterized by a strong negative band around 195-205 nm and a weak positive band around 215-228 nm. researchgate.netpnas.org Unordered or "random coil" structures typically show a strong negative band below 200 nm. nih.gov Studies on model tetrapeptides have shown that placing a proline residue at position 2 (as in this compound) favors a folded, β-turn conformation. nih.gov Therefore, the CD spectrum of this peptide is expected to be a composite, reflecting an equilibrium between β-turn, PPII-like, and unordered states, likely showing a strong negative minimum near 200 nm.

| Conformation | Positive Peak(s) (nm) | Negative Peak(s) (nm) | Reference |

|---|---|---|---|

| α-Helix | ~192 | ~208, ~222 | pnas.org |

| β-Sheet | ~195 | ~218 | pnas.org |

| Polyproline II (PPII) | ~215 - 228 (weak) | ~195 - 205 (strong) | nih.govresearchgate.net |

| Unordered/Random Coil | ~212 (weak) | ~198 (strong) | nih.gov |

X-ray Crystallography for Solid-State Structural Insights of Related Peptides

X-ray crystallography provides atomic-resolution details of molecular structure in the solid state. bibliotekanauki.pl While a crystal structure for this compound is not available, examining the structures of related peptides offers valuable insights into how Pro- and Gly-containing sequences pack and interact in a crystal lattice.

A high-resolution crystal structure of the collagen-like peptide (Pro-Pro-Gly)₁₀ reveals a well-defined triple-helical structure. nih.gov This demonstrates the capacity of Pro-Gly sequences to drive the formation of highly ordered, repetitive structures. The study highlights how the carbonyl groups of the peptide backbone form specific hydration patterns, which are crucial for the lateral assembly of the helices. nih.gov

The solid-state conformation of Pro-Leu-Gly-NH₂ has also been determined, confirming the β-turn structure predicted by theoretical calculations. researchgate.net This provides strong evidence that the Pro-Leu-Gly sequence has an intrinsic tendency to fold into a turn, a feature that is likely preserved in the solid state of this compound. Comparing the crystal structures of wild-type proteins with their Pro-to-Gly mutants often reveals significant localized conformational changes. For instance, replacing a cis-proline with glycine in ribonuclease A resulted in the peptide bond adopting a trans configuration and a large rearrangement of the local loop structure. nih.gov This underscores the powerful and distinct structural roles these two residues play in defining peptide architecture.

Influence of Amino Acid Sequence on Preferred Conformations, with Emphasis on Proline and Glycine Residues

The conformational landscape of a peptide is profoundly shaped by the intrinsic properties of its constituent amino acids. In this compound, the proline and glycine residues exert dominant and contrasting effects on the peptide's structure and flexibility.

Proline (Pro): Proline is unique among the 20 common amino acids because its side chain is cyclized back onto the backbone amide nitrogen, forming a rigid five-membered pyrrolidine (B122466) ring. nih.govembopress.org This has several critical consequences:

Restricted Backbone Torsion: The ring structure severely restricts rotation around the N-Cα bond (the φ angle), locking it at approximately -60° to -75°. This reduces the conformational freedom of the polypeptide chain. quora.comyoutube.com

Turn Induction: Due to its rigid structure, proline frequently induces sharp bends or "kinks" in the peptide backbone. quora.comyoutube.comcolostate.edu It is often found at the N-terminal positions of β-turns, acting as a "turn inducer." rsc.org In this compound, the N-terminal proline is ideally positioned to initiate a β-turn.

Helix Disruption: Proline is known as a "helix breaker" because its rigid structure does not fit well into the regular geometry of an α-helix, and its backbone nitrogen lacks a hydrogen atom to participate in the helical hydrogen-bonding pattern. quora.comyoutube.com

Glycine (Gly): Glycine stands in stark contrast to proline. Its side chain is merely a hydrogen atom, making it the smallest and most flexible amino acid. russelllab.orgkhanacademy.org

High Conformational Flexibility: With no bulky side chain, glycine residues are not subject to the steric clashes that restrict other amino acids. This allows the backbone to sample a much wider range of φ and ψ angles, as seen on a Ramachandran plot. colostate.eduyoutube.com This flexibility can be entropically unfavorable for the formation of rigid secondary structures. researchgate.net

Role in Turns: The flexibility of glycine allows it to adopt conformations that are sterically forbidden for other amino acids, making it common in tight turns and flexible loops within proteins. russelllab.org

Structural Destabilization: While essential for certain structures, too many glycine residues can make a polypeptide chain overly flexible, potentially hindering the formation of a stable, folded structure. colostate.edu

In this compound, this combination results in a molecule with a "rigid head" and a "flexible tail." The N-terminal proline initiates a turn, creating a relatively structured N-terminus. The two subsequent glycine residues, however, impart significant flexibility to the C-terminal half of the peptide, allowing it to adopt a multitude of conformations in solution.

Enzymatic Interactions and Biotransformation Pathways of H Pro Leu Gly Gly Oh

Identification and Characterization of Peptide-Cleaving Enzymes (Peptidases, Proteases) Interacting with Tetra-peptides

Peptidases and proteases are enzymes that catalyze the hydrolysis of peptide bonds, thereby breaking down proteins and peptides oup.comassaygenie.comqmul.ac.uk. They can be broadly classified as endopeptidases, which cleave internal peptide bonds, and exopeptidases, which cleave amino acid residues from the termini of peptides nih.govresearchgate.net. Exopeptidases are further categorized into aminopeptidases (acting on the N-terminus) and carboxypeptidases (acting on the C-terminus) qmul.ac.uknih.govresearchgate.net. The specificity of these enzymes is determined by the amino acid sequence and conformation of the substrate qmul.ac.uk.

Specificity Profiling of Aminopeptidases and Carboxypeptidases

Aminopeptidases cleave amino acid residues from the N-terminus of peptides qmul.ac.uk. Proline-specific aminopeptidases (e.g., EC 3.4.11.9) are known to release N-terminal residues when the penultimate residue is proline pnas.org. Methionine aminopeptidases (MetAPs), for instance, cleave N-terminal methionine and show broad specificity at positions P2'-P5', but are poorly active towards peptides with proline at the P2' position acs.org. Carboxypeptidases, on the other hand, act on the C-terminus qmul.ac.uk. Human carboxypeptidase O (hCPO), for example, exhibits specificity towards C-terminal acidic amino acids pnas.org, while other carboxypeptidases, like those in the M14B subfamily, typically cleave C-terminal basic residues (Lys, Arg) mdpi.comnih.gov. Proline at the C-terminus is generally not cleaved by carboxypeptidases tandfonline.com.

Role of Dipeptidyl Peptidases in Peptide Turnover (e.g., related to Pro-Leu motifs)

Dipeptidyl peptidases (DPPs) are a class of exopeptidases that cleave dipeptides from the N-terminus of polypeptides qmul.ac.ukebi.ac.uk. Dipeptidyl Peptidase 9 (DPP9), for instance, is known to cleave post-proline bonds, specifically removing N-terminal dipeptides, particularly when the penultimate residue is proline ebi.ac.uknih.govuni-freiburg.de. This activity is crucial for protein maturation and degradation pathways, such as the N-degron pathway ebi.ac.uknih.gov. The Pro-Leu motif within H-PRO-LEU-GLY-GLY-OH could be a target for such enzymes, although the specific activity of DPPs on this exact sequence would require experimental validation.

Investigation of Hydrolysis Mechanisms at Specific Peptide Bonds within this compound

The peptide bonds within this compound are:

Pro-Leu bond: Proline residues can inhibit cleavage by certain peptidases due to their cyclic side chain, which can alter peptide conformation pnas.orguni-freiburg.depearson.com. However, enzymes like dipeptidyl peptidases (e.g., DPP9) are specifically known to cleave bonds adjacent to proline ebi.ac.uknih.govuni-freiburg.de. Prolyl endopeptidases (PEPs) and prolyl oligopeptidases (POPs) also target proline residues, cleaving at the C-terminal side of proline preprints.org.

Leu-Gly bond: Leucine (B10760876) is a hydrophobic amino acid. While specific enzymes targeting Leu-Gly bonds are not universally defined, general peptidases with broader specificity might cleave this bond.

Gly-Gly bond: Glycine-glycine sequences can be targets for specific enzymes. Polyglycine hydrolases, for example, are known to cleave glycine-glycine peptide bonds nih.gov. The dipeptidyl carboxypeptidase from E. coli (EcDCP) has been noted to be resistant to cleavage between two Gly residues scialert.net.

The general mechanism of peptide bond hydrolysis involves the nucleophilic attack by an active site residue (e.g., serine, cysteine, aspartate) or a water molecule (often activated by a metal ion) on the carbonyl carbon of the peptide bond, followed by the release of the C-terminal fragment and the N-terminal fragment khanacademy.orgencyclopedia.pub.

In Vitro Degradation Kinetics of this compound

The degradation kinetics of peptides in vitro can be studied using various analytical methods, including mass spectrometry (MALDI-TOF MS), HPLC, or fluorescence-based assays with specific substrates profacgen.comspringernature.comresearchgate.net. These studies typically involve incubating the peptide with specific enzymes or enzyme mixtures and monitoring the disappearance of the intact peptide or the appearance of degradation products over time. Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) can be determined, providing insights into the enzyme's affinity for the substrate and its catalytic efficiency springernature.comfrontiersin.org. For instance, studies on other peptides have shown rapid degradation rates with specific enzymes, with rate constants measured in the order of h⁻¹ researchgate.net.

Table 1: Factors Influencing In Vitro Peptide Degradation Kinetics

| Factor | Description | Impact on Degradation Rate |

| Enzyme Concentration | Higher enzyme concentration generally leads to faster degradation. | Increases |

| Substrate Sequence | The specific amino acid sequence and the presence of certain residues (e.g., proline) can affect susceptibility to enzymatic cleavage. | Varies |

| pH | Optimal pH varies for different enzymes; deviations from optimum can reduce activity. | Varies |

| Temperature | Enzyme activity typically increases with temperature up to an optimum, then decreases due to denaturation. | Varies |

| Cofactors | Presence of essential cofactors (e.g., metal ions like Mn²⁺ for some aminopeptidases) can be critical for enzyme activity. | Can increase/enable |

| Presence of Inhibitors | Specific inhibitors can block enzyme active sites, reducing or preventing degradation. | Decreases |

| Substrate Affinity | Higher affinity (lower Km) generally correlates with more efficient degradation at lower substrate concentrations. | Varies |

Influence of Environmental Factors on Enzymatic Stability

Environmental factors significantly influence the enzymatic stability of peptides. Key factors include:

pH: Enzymes have optimal pH ranges for activity. Extreme pH values can lead to denaturation of the enzyme or altered substrate ionization states, affecting hydrolysis rates encyclopedia.pubroyalsocietypublishing.orgnih.gov. For example, acid-catalyzed hydrolysis can occur at low pH, while base-catalyzed hydrolysis or other degradation pathways may be prevalent at higher pH encyclopedia.pub.

Temperature: Temperature affects enzyme kinetics. While higher temperatures generally increase reaction rates, exceeding the optimal temperature can lead to enzyme denaturation and loss of activity royalsocietypublishing.orgslideshare.net.

Ionic Strength: Changes in ionic strength can affect enzyme conformation and substrate binding, thereby influencing peptide degradation rates royalsocietypublishing.orgnih.govmdpi.com.

Presence of Cofactors/Metal Ions: Many peptidases are metalloenzymes and require specific metal ions (e.g., Zn²⁺, Mn²⁺, Co²⁺) for activity pnas.orgtandfonline.com. The availability of these ions can dictate the rate of enzymatic degradation tandfonline.com.

Presence of Stabilizing Agents: Sugars, polyols, and surfactants can sometimes stabilize peptides against degradation, though they can also influence enzyme activity alliedacademies.org.

Table 2: Environmental Factors Affecting Peptide Enzymatic Stability

| Factor | Mechanism of Influence | Potential Impact on Stability |

| pH | Alters ionization states of amino acid residues in enzyme and peptide; can cause enzyme denaturation. | Decreases at extremes |

| Temperature | Affects enzyme kinetic energy and conformation; high temperatures cause denaturation. | Decreases at high temps |

| Ionic Strength | Influences protein folding, substrate binding, and enzyme-substrate interactions. | Varies |

| Metal Ions | Essential cofactors for metallopeptidases; their absence or presence can modulate activity. | Can increase/decrease |

| Solvent | Affects peptide solubility and conformation, and can interact with enzyme active sites. | Varies |

| Agitation | Mechanical stress can lead to physical degradation or aggregation. | Decreases |

| Oxidizing Agents | Can lead to chemical modification and degradation of susceptible amino acid residues (e.g., Met, Cys, Trp, Tyr). | Decreases |

Strategies for Enhancing the Proteolytic Stability of this compound

To improve the proteolytic stability of peptides like this compound, several strategies can be employed:

Chemical Modifications:

Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers renders peptides resistant to enzymatic cleavage by proteases that are specific for L-amino acids nih.govcsic.esnih.gov. Substitution with non-natural amino acids can also confer resistance.

Terminal Modifications (Capping): Acetylation or amidation of the N-terminus and amidation of the C-terminus can block exopeptidase activity csic.esnih.gov.

Peptidomimetics: Designing peptide analogs that mimic the structure and function of the original peptide but incorporate non-peptide bonds or modified backbones can enhance stability alliedacademies.org.

Cyclization: Forming cyclic peptides can reduce conformational flexibility and increase resistance to protease degradation alliedacademies.orgmdpi.com.

Structural Stabilization:

Hydrocarbon Stapling: Introducing cross-links can enforce specific secondary structures (e.g., alpha-helices), which can shield cleavage sites from proteases nih.gov.

Conformational Restriction: Modifications that limit the peptide's flexibility can reduce its accessibility to proteases csic.es.

Formulation Strategies:

Encapsulation: Encapsulating the peptide within a protective matrix (e.g., liposomes, polymers) can shield it from environmental factors and proteolytic enzymes alliedacademies.org.

Stabilizing Agents: Incorporating agents like sugars, polyols, or surfactants can help maintain peptide integrity alliedacademies.org.

pH Optimization: Formulating the peptide at a pH that minimizes both chemical degradation and enzymatic activity can enhance stability mdpi.comalliedacademies.org.

Table 3: Strategies for Enhancing Peptide Proteolytic Stability

| Strategy Type | Specific Method | Mechanism of Action |

| Chemical Modification | D-amino acid substitution | Prevents recognition and cleavage by L-amino acid-specific proteases. |

| N-terminal capping (acetylation/amidation) | Blocks N-terminal exopeptidase activity. | |

| C-terminal amidation | Blocks C-terminal exopeptidase activity. | |

| Incorporation of non-natural amino acids | Alters recognition sites for proteases. | |

| Peptide bond modification (e.g., retro-inverso) | Creates unnatural peptide bonds resistant to common proteases. | |

| Structural Stabilization | Cyclization | Reduces conformational flexibility, shielding cleavage sites. |

| Hydrocarbon stapling | Stabilizes secondary structure (e.g., α-helix), hindering protease access. | |

| Formulation | Encapsulation (liposomes, polymers) | Physical barrier protecting the peptide from enzymes and environmental degradation. |

| Use of stabilizing excipients (e.g., sugars, polyols) | Prevent aggregation, oxidation, and potentially enzyme interaction. | |

| pH control | Optimizes conditions to minimize both enzymatic and chemical degradation. |

Structure Activity Relationship Sar Studies of H Pro Leu Gly Gly Oh and Its Analogs

Rational Design and Synthesis of H-PRO-LEU-GLY-GLY-OH Analogs

Systematic Amino Acid Substitutions within the Tetra-peptide Sequence

Systematic substitution of amino acids within the Pro-Leu-Gly-Gly sequence has been a primary strategy to elucidate the role of each residue. For instance, studies on related peptides like Pro-Leu-Gly-NH2 (PLG) suggest that the hydrophobic nature of the leucine (B10760876) residue at position 2 is critical for activity, with substitutions by smaller hydrophobic residues like alanine (B10760859) or valine often leading to decreased potency nih.govsci-hub.seresearchgate.net. The proline residue at position 1 is also important, as substitutions with other cyclic amino acids or even non-heterocyclic ones can significantly alter activity, indicating that its specific conformational influence is key researchgate.netnih.gov. Glycine (B1666218) residues, known for their flexibility, can also be substituted to explore the impact of rigidity or steric bulk; replacing glycine with alanine or other residues has shown varied effects on activity, depending on the specific position and the nature of the substitution nih.gov. Some studies indicate that the C-terminal glycine is particularly sensitive to substitution, with replacements often abolishing activity nih.gov.

N-terminal and C-terminal Modifications of this compound

Modifications at the N-terminus and C-terminus of the peptide can profoundly impact its biological profile. N-terminal modifications, such as acetylation or methylation, can alter charge and hydrophobicity, potentially affecting receptor binding or enzymatic stability acs.org. For related peptides, N-terminal acetylation has been observed to reduce activity, suggesting the free amine is important for interaction nih.gov. Conversely, C-terminal modifications, like amidation or esterification, can also influence activity and stability. C-terminal amidation of PLG analogs has often maintained or enhanced activity compared to the free acid, while esterification typically leads to a significant reduction in biological effect nih.govnih.gov. These terminal modifications can alter the peptide's interaction with binding sites and its susceptibility to peptidases.

Exploration of Conformational Constraints through Cyclization

Introducing conformational constraints, particularly through cyclization, is a common strategy in peptide SAR studies. Head-to-tail cyclization of linear peptides can lock them into specific conformations, often mimicking or stabilizing a bioactive turn structure drugdesign.orgnih.govnih.gov. For PLG analogs, head-to-tail cyclization has been shown to yield peptides with increased potency, suggesting that a more rigid, defined conformation is favorable for receptor interaction drugdesign.orgnih.govbeilstein-journals.org. Other forms of cyclization, such as involving side chains, can also be explored, though their impact on activity is highly sequence-dependent and target-specific nih.govscispace.com. The rigidification imposed by cyclization can reduce the entropic penalty associated with binding and improve selectivity.

Correlation of Structural Modifications with Biological Activity Profiles in Model Systems

The synthesized analogs are typically evaluated in various in vitro and in vivo model systems to quantify the impact of structural changes on biological activity. These model systems often involve specific receptor binding assays, enzyme inhibition studies, or cellular assays measuring a particular biological response.

For example, studies on Pro-Leu-Gly-NH2 (PLG) analogs have investigated their ability to modulate dopamine (B1211576) receptors nih.govnih.govbeilstein-journals.org. In these studies, specific substitutions or modifications were correlated with changes in binding affinity or functional activity. A hypothetical data table illustrating such correlations might look like this:

| Analog Sequence/Modification | Type of Modification | Biological Activity (e.g., IC50 or % Enhancement) | Relative Potency (vs. This compound) |

| This compound | Wild-type | 20 nM (IC50) | 1.0x |

| H-ALA-LEU-GLY-GLY-OH | Pro → Ala (Pos 1) | 500 nM (IC50) | 0.04x |

| H-PRO-VAL-GLY-GLY-OH | Leu → Val (Pos 2) | 100 nM (IC50) | 0.2x |

| H-PRO-LEU-ALA-GLY-OH | Gly → Ala (Pos 3) | 28 nM (IC50) | 0.71x |

| H-PRO-LEU-GLY-NH2 | C-terminal Amidation | 15 nM (IC50) | 1.33x |

| cyclo(PRO-LEU-GLY-GLY) | Head-to-tail Cyclization | 10 nM (IC50) | 2.0x |

| Ac-PRO-LEU-GLY-GLY-OH | N-terminal Acetylation | 30 nM (IC50) | 0.67x |

Note: The data presented in this table are illustrative and based on general trends observed in peptide SAR studies for related compounds, as direct experimental data for this compound might be specific to particular research contexts.

Identification of Key Pharmacophoric Elements for Molecular Recognition

Based on the SAR data, key pharmacophoric elements responsible for the biological activity of this compound and its analogs can be identified. These elements are the essential structural features that interact with the biological target. For this compound, potential pharmacophoric features likely include:

Hydrophobic Interaction: The leucine residue at position 2 appears to contribute significantly through hydrophobic interactions, as evidenced by the reduced activity upon its substitution with smaller hydrophobic amino acids nih.govsci-hub.se.

Terminal Groups: The presence of a free N-terminal amine and a free C-terminal carboxylic acid (or their derivatives like amides) can be critical for electrostatic interactions or hydrogen bonding with the target receptor nih.govacs.orgnih.gov.

Understanding these pharmacophoric elements allows for the design of peptidomimetics or small molecules that retain the essential features of the peptide while offering improved stability, bioavailability, and target specificity.

Compound List:

this compound

Pro-Leu-Gly-NH2 (PLG)

H-ALA-LEU-GLY-GLY-OH

H-PRO-VAL-GLY-GLY-OH

H-PRO-LEU-ALA-GLY-OH

H-PRO-LEU-GLY-NH2

cyclo(PRO-LEU-GLY-GLY)

Ac-PRO-LEU-GLY-GLY-OH

Pro-Ahx-Gly-NH2

Pro-Phe-Gly-NH2

D-Pro-Leu-Gly-NH2

less than Glu-Leu-Gly-NH2

Thz-Leu-Gly-NH2

Pip-Leu-Gly-NH2

Aze-Leu-Gly-NH2

L-delta 3,4-Pro-Leu-Gly-NH2

D-delta 3,4-Pro-Leu-Gly-NH2

Mechanistic Investigations of H Pro Leu Gly Gly Oh Biological Activities

Receptor Binding and Downstream Signaling Pathway Studies

Modulation of Neurotransmitter Systems

Direct scientific literature detailing the specific modulation of neurotransmitter systems, including dopamine (B1211576) receptors, by the peptide H-PRO-LEU-GLY-GLY-OH is not extensively available in the reviewed search results. While studies have explored the effects of various peptides on neurotransmitter pathways, including cyclic dipeptides and other linear peptides with similar amino acid compositions, specific experimental data for this compound in this context is limited. For instance, research on cyclic dipeptides like cyclo(leucyl-glycyl) (CLG) has indicated modulation of dopamine receptor sensitivity in the nigrostriatal pathway vulcanchem.com. However, these findings pertain to different peptide structures and cannot be directly extrapolated to this compound without specific investigation.

Antioxidant Activity Investigations of this compound

Free Radical Scavenging Assays

The antioxidant properties of peptides are often evaluated through in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays psu.ac.thresearchgate.netresearchgate.net. These assays measure a compound's ability to neutralize free radicals, which are implicated in oxidative stress and cellular damage. While many peptides derived from natural sources, such as fish proteins, have demonstrated significant free radical scavenging activities researchgate.netresearchgate.netoup.com, specific studies employing these assays to quantify the antioxidant capacity of this compound were not identified in the provided search results. Therefore, direct experimental data on its performance in these specific assays is currently unavailable.

Metal Ion Chelation Properties

Metal ion chelation is another mechanism through which peptides can exert antioxidant effects, by sequestering metal ions like iron and copper that can catalyze the formation of reactive oxygen species oup.com. Certain amino acid residues, particularly acidic ones, can contribute to this chelating ability oup.com. Although metal ion chelation has been reported as a bioactive property for various peptides researchgate.netresearchgate.netoup.com, specific investigations into the metal ion chelating capabilities of this compound were not found in the reviewed literature. Consequently, its potential role in antioxidant defense via this mechanism remains to be elucidated.

Investigation of Peptide-Protein Interactions beyond Enzymatic Targets

This compound has been structurally characterized in complex with proteins, providing insights into its interactions beyond simple enzymatic cleavage. These studies highlight its capacity to engage with protein structures, potentially influencing protein function or serving as a ligand.

One notable investigation involved the crystal structure of the mutant E213Q of Thermoplasma acidophilum factor F1, a hydrolase, in complex with the peptide Pro-Leu-Gly-Gly (PLGG) ebi.ac.ukrcsb.org. This structural analysis revealed that the peptide binds to the protein's active site, with glutamates 213 and 245 interacting with the N-terminus of the peptide. The study defined the S1 and S1' binding sites and provided evidence for processive peptide cleavage, indicating that PLGG can act as a substrate that engages specific binding pockets within a protein ebi.ac.ukrcsb.org.

Further evidence of peptide-protein interactions is found in protein data bank (PDB) entries. For example, PDB entry 1XRP lists the crystal structure of Thermoplasma acidophilum factor F1, specifically a mutant S105A, complexed with PRO-LEU-GLY-GLY, underscoring its role in protein-protein interactions rsc.org. Additionally, a synthetic oxytocin/bovine neurophysin I biosynthetic precursor, which incorporated the sequence Pro-Leu-Gly-Gly-Lys-Arg, demonstrated noncovalent binding properties with neurophysin, suggesting that peptides containing the PLGG sequence can participate in protein-ligand interactions within larger biomolecular assemblies nih.gov.

Summary of Peptide-Protein Interactions:

| Peptide Sequence (or part thereof) | Interacting Protein/System | PDB ID / Reference | Nature of Interaction / Finding |

| Pro-Leu-Gly-Gly (PLGG) | Thermoplasma acidophilum factor F1 (mutant E213Q) | 1XRP ebi.ac.ukrcsb.org | Crystal structure shows binding to active site, defining substrate binding pockets (S1 and S1'); involved in peptide processing. |

| Pro-Leu-Gly-Gly (PLGG) | Lysine 5,6-aminomutase | 1XRP rsc.org | Listed in context of protein-protein interactions. |

| Pro-Leu-Gly-Gly-Lys-Arg (as part of precursor) | Neurophysin | nih.gov | Noncovalent binding of a larger precursor molecule containing this sequence to neurophysin. |

Compound List:

this compound

Preclinical Research Avenues for H Pro Leu Gly Gly Oh

In Vitro Cell-Based Assays for Specific Biological Responses

In vitro cell-based assays represent a crucial first step in characterizing the biological activity of H-PRO-LEU-GLY-GLY-OH at the cellular level. These assays can provide valuable insights into its mechanism of action and guide further preclinical development.

A primary area of investigation would be the neuroprotective effects of the peptide. Assays utilizing primary neuroglial cultures or specific neuronal cell lines could be employed to assess the compound's ability to mitigate cellular damage induced by various stressors. For instance, a "scratch test" on a primary neuroglial culture could be used to model mechanical injury. nih.govliwei-peptide.comnih.gov In such an assay, the rate of wound closure and cell migration in the presence of this compound would be quantified. nih.govliwei-peptide.comnih.gov Furthermore, the compound's ability to protect against excitotoxicity could be evaluated by exposing cultured neurons to glutamate (B1630785) and measuring cell viability and markers of apoptosis. nih.gov

Another important avenue for in vitro investigation is the compound's potential to modulate dopamine (B1211576) receptor signaling. Given that analogs like PLG have been shown to allosterically modulate dopamine D2 receptors, radioligand binding assays would be essential. nih.govnih.gov These assays would determine if this compound can enhance the binding of dopamine agonists to their receptors on cell membranes isolated from relevant brain regions, such as the striatum. nih.govnih.gov

The potential anti-inflammatory properties of this compound could also be explored in cell-based assays. For example, by measuring the release of pro-inflammatory cytokines from microglia or astrocytes stimulated with lipopolysaccharide (LPS), the anti-inflammatory capacity of the peptide could be quantified.

Table 1: Potential In Vitro Cell-Based Assays for this compound

| Assay Type | Cell Model | Endpoint Measured | Potential Biological Response |

| Neuroprotection (Mechanical Injury) | Primary Neuroglial Culture | Wound closure rate, cell migration | Neuroregenerative effects |

| Neuroprotection (Excitotoxicity) | Primary Neuronal Culture | Cell viability, apoptotic markers | Protection against glutamate-induced cell death |

| Dopamine Receptor Modulation | Cells expressing Dopamine D2 Receptors | Radioligand binding affinity | Allosteric modulation of dopamine receptor function |

| Anti-inflammatory Activity | Microglia or Astrocyte Culture | Pro-inflammatory cytokine levels | Attenuation of neuroinflammation |

Organ Bath Studies for Functional Activity Assessment

While specific organ bath studies for this compound are not yet documented, this technique offers a valuable method to assess the compound's functional activity on isolated tissues. Based on the known central nervous system effects of related peptides, organ bath studies could be designed to investigate the compound's influence on neurovascular and smooth muscle function.

For instance, isolated arterial preparations, such as cerebral arteries, could be used to determine if this compound has any direct vasoactive effects or if it can modulate vasoconstriction or vasodilation induced by other agents. This would be particularly relevant if the compound is being considered for conditions with a vascular component, such as ischemic stroke.

Additionally, given the presence of various peptide receptors in the gastrointestinal tract, the effect of this compound on smooth muscle contractility in isolated segments of the intestine could be investigated. Such studies would reveal any potential off-target effects on gut motility. While direct evidence is lacking, studies on other peptides have shown effects on bladder smooth muscle contractility, suggesting a potential, though speculative, avenue of investigation. nih.gov

Table 2: Potential Organ Bath Studies for this compound

| Tissue Preparation | Agonist/Antagonist | Measured Response | Potential Functional Activity |

| Isolated Cerebral Artery | Norepinephrine, Acetylcholine | Vasoconstriction, Vasodilation | Modulation of neurovascular tone |

| Isolated Ileum Segment | Acetylcholine, Histamine | Smooth muscle contraction | Assessment of gastrointestinal effects |

| Isolated Bladder Detrusor Muscle | Carbachol, Electrical Field Stimulation | Muscle strip contraction | Evaluation of effects on urinary system smooth muscle |

Use of Animal Models for Elucidating Mechanism of Action at the Organismal Level

Animal models are indispensable for understanding the physiological and behavioral effects of this compound in a whole organism. Based on the activities of its analog, PLG, a key focus of in vivo research would be its potential as a modulator of the dopaminergic system, with implications for conditions like Parkinson's disease.

A widely used model is the 6-hydroxydopamine (6-OHDA)-lesioned rat, which mimics the dopamine depletion seen in Parkinson's disease. In this model, the ability of this compound to potentiate the rotational behavior induced by dopamine agonists would provide strong evidence for its dopamine-modulating activity. nih.gov

The neuroprotective effects suggested by in vitro studies could be further investigated in animal models of neurodegeneration or brain injury. For example, in a rat model of cerebral ischemia, the administration of this compound could be assessed for its ability to reduce infarct volume and improve neurological outcomes. mdpi.com Similarly, its protective effects could be evaluated in models of diabetes-induced neuropathy, where related peptides have shown some promise. nih.govresearchgate.net

To further elucidate its mechanism of action, microdialysis studies in freely moving animals could be employed to measure changes in extracellular neurotransmitter levels, particularly dopamine, in specific brain regions following administration of this compound.

Table 3: Potential Animal Models for this compound Research

| Animal Model | Intervention | Key Outcome Measures | Investigated Mechanism of Action |

| 6-OHDA-Lesioned Rat (Parkinson's Disease Model) | Co-administration with a dopamine agonist | Rotational behavior | Dopamine system modulation |

| Rat Model of Cerebral Ischemia (Stroke Model) | Administration post-ischemia | Infarct volume, neurological deficit score | Neuroprotection |

| Streptozotocin-Induced Diabetic Mouse | Chronic administration | Nerve conduction velocity, thermal sensitivity | Peripheral neuroprotection |

| Freely Moving Rat with Microdialysis | Systemic or local administration | Extracellular dopamine levels in the striatum | Neurotransmitter release modulation |

Computational Approaches in H Pro Leu Gly Gly Oh Research

In Silico Peptide Design and Virtual Screening Methodologies

In silico peptide design and virtual screening are foundational computational strategies for discovering novel bioactive peptides or optimizing existing ones like H-PRO-LEU-GLY-GLY-OH. These approaches leverage vast digital libraries of peptide structures to identify candidates with high affinity and specificity for a biological target.

Peptide Libraries and Screening Approaches: The process often begins with the creation or use of extensive virtual peptide libraries. For instance, comprehensive databases containing the 3D structures of all possible combinations of di-, tri-, and tetrapeptides from the 20 natural amino acids have been generated to support virtual screening campaigns. nih.gov Such a library, containing 168,400 tetrapeptides, would include this compound and all its sequence variants.

Virtual screening methodologies are generally categorized into two main types:

Structure-Based Virtual Screening (SBVS): This method relies on the known three-dimensional structure of a target protein. Peptides from a library are computationally "docked" into the target's binding site to predict their binding affinity and pose. SBVS is instrumental when the target structure is available, allowing for the identification of peptides that are sterically and chemically complementary to the binding pocket. nih.govnih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. This approach uses the structure of a known active peptide (a ligand) as a template to search for other peptides in a library that share similar chemical features, with the assumption that similar molecules will exhibit similar biological activities. nih.gov

Design and Optimization: Beyond screening existing sequences, computational tools can be used to design novel peptides. Coarse-grain molecular dynamics simulations, for example, have been successfully used to screen thousands of potential tetrapeptide sequences to find novel peptides with specific, pre-defined properties such as pH-tunable self-assembly. mit.edu For a peptide like this compound, one could computationally design analogs by substituting amino acids at different positions and then screen these new sequences in silico to predict how these changes might affect stability, target affinity, or cell permeability. pepdd.com

The table below illustrates a hypothetical virtual screening workflow that could be applied to find peptides similar to this compound for a specific target.

| Step | Methodology | Description | Application to this compound Research |

|---|---|---|---|

| 1 | Library Generation | A virtual library of tetrapeptides is created, including analogs of this compound with single or multiple amino acid substitutions. | Generate 10,000 virtual analogs by varying positions 2, 3, and 4 (e.g., Pro-Ala-Gly-Gly, Pro-Leu-Ala-Gly). |

| 2 | Pharmacophore Modeling (LBVS) | A 3D pharmacophore model is built based on the key chemical features of a known active peptide. | If this compound has known activity, its key features (H-bond donors/acceptors, hydrophobic centers) are mapped to create a model for screening the library. |

| 3 | Molecular Docking (SBVS) | The peptide library is docked into the binding site of a target protein to calculate binding scores. | Dock the 10,000 analogs into the active site of a target enzyme to identify candidates with better predicted binding energy than the parent peptide. |

| 4 | Hit Selection & Refinement | Top-scoring peptides ("hits") are selected and their interactions are analyzed. Further computational analysis (e.g., molecular dynamics) is performed. | Select the top 50 scoring peptides for further simulation to assess the stability of their interaction with the target. fip.org |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide detailed, atom-level insights into how a peptide like this compound interacts with its biological target.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand (the peptide) when bound to a receptor (the target protein) to form a stable complex. researchgate.net The process involves sampling a vast number of possible conformations of the peptide within the receptor's binding site and scoring them based on factors like intermolecular forces. For this compound, docking could elucidate how its constituent amino acids contribute to binding. For example, studies on other Pro-Leu containing peptides have shown that the N-terminal isoleucine (structurally similar to leucine) was crucial for binding to angiotensin-converting enzyme (ACE), with specific residues in the enzyme's active site forming important interactions. scielo.br Docking simulations could reveal whether the proline residue of this compound induces a specific turn structure that is critical for fitting into a binding pocket, or how the leucine (B10760876) side chain fits into a hydrophobic pocket of the target. mdpi.com

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, MD simulations model the dynamic behavior of the peptide-receptor complex over time. nih.gov An MD simulation calculates the forces between atoms and uses them to simulate their movements, providing a view of the conformational flexibility and stability of the system. nih.gov

The following table summarizes the key insights that can be gained from these two techniques for this compound.

| Technique | Primary Output | Key Insights for this compound |

|---|---|---|

| Molecular Docking | Static binding pose and affinity score. | Predicts the most likely binding orientation in a target's active site and identifies key interacting residues. researchgate.net |

| Molecular Dynamics (MD) | Dynamic trajectory of atomic positions over time. | Assesses the stability of the docked pose, reveals conformational changes in the peptide and target, and calculates binding free energies. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Tetra-peptides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. acs.org For peptides, QSAR can be a powerful tool to predict the activity of novel sequences without the need for synthesis and experimental testing.

A QSAR model for tetrapeptides related to this compound would be developed by first compiling a dataset of similar peptides with experimentally measured biological activities. For each peptide, a set of numerical descriptors representing its physicochemical properties is calculated. These descriptors can include properties like molecular weight, hydrophobicity, charge, and more complex parameters derived from the amino acid composition. acs.org

For this compound and its analogs, relevant descriptors could be calculated based on the properties of the individual amino acids at each of the four positions. Statistical methods are then used to build a mathematical equation that links these descriptors to the observed activity. This equation is the QSAR model, which can then be used to predict the activity of new, untested tetrapeptide sequences. For instance, QSAR studies on tripeptides have successfully identified that the amino acids at the first and third positions have the most significant impact on ACE inhibitory activity. acs.org A similar model for this compound could reveal which positions are most critical for its function and guide the design of more potent analogs.

The table below provides an example of how descriptors for a hypothetical QSAR model might be generated for this compound and a few virtual analogs.

| Peptide Sequence | Hydrophobicity (Position 2) | Steric Parameter (Position 3) | Electronic Parameter (Position 4) | Predicted Activity (Hypothetical) |

|---|---|---|---|---|

| PRO-LEU-GLY-GLY | 4.5 | 1.0 | 0.0 | 1.25 |

| PRO-ALA-GLY-GLY | 1.8 | 1.0 | 0.0 | 0.87 |

| PRO-LEU-ALA-GLY | 4.5 | 1.5 | 0.0 | 1.31 |

| PRO-LEU-GLY-ALA | 4.5 | 1.0 | 0.5 | 1.28 |

Future Directions and Emerging Research Areas for H Pro Leu Gly Gly Oh

Development of Advanced Delivery Systems for Peptides

The therapeutic application of peptides like H-PRO-LEU-GLY-GLY-OH is often hindered by challenges such as poor stability and premature degradation. Consequently, a significant area of future research lies in the development of advanced drug delivery systems (DDSs). These systems aim to protect the peptide from degradation and ensure its targeted delivery to specific sites within the body.

One promising approach involves the use of peptide-drug conjugates (PDCs), where the peptide is linked to a drug molecule, enhancing its therapeutic efficacy and targeted delivery. nih.gov Research into analogous peptide sequences provides a strong rationale for this direction. For instance, the closely related tetrapeptide Gly-Pro-Leu-Gly (GPLG) has been investigated as a lysosomally cleavable linker in targeted drug delivery systems for cancer therapy. acs.orgacs.org In these systems, the peptide linker is stable in the bloodstream but is cleaved by specific enzymes, such as Cathepsin B, which are overexpressed in the tumor environment, leading to the release of the cytotoxic payload at the target site. acs.orgacs.org

Studies comparing GPLG with other peptide linkers have demonstrated its superior performance in terms of cleavage kinetics and stability in both human and rat plasma. acs.org This highlights the potential of utilizing specific peptide sequences for controlled drug release. Future research on this compound will likely explore its utility as a linker in PDCs, potentially leveraging its unique cleavage profile for targeted therapies.

Table 1: Comparative Performance of Peptide Linkers in Drug Delivery Systems

| Peptide Linker | Cleavage Efficiency (Cathepsin B) | Stability in Plasma | Key Findings |

| GPLG | High | High | Exhibits rapid cleavage by Cathepsin B and high stability, making it a promising linker for targeted drug delivery. acs.org |

| GFLG | Moderate | Moderate | A commonly used linker, but can exhibit slower drug release in the tumor environment. acs.orgnih.gov |

| VCit | High | Low | Prone to premature drug release, which can lead to off-target toxicities. acs.org |

Note: Data for GPLG is presented as an analogous peptide to suggest the potential research direction for this compound.

Exploration of this compound in Combinatorial Peptide Library Screening

Combinatorial peptide libraries are powerful tools for the high-throughput screening of vast numbers of peptides to identify those with specific biological activities. mdpi.com Future research will likely involve the inclusion of this compound and its analogs in such libraries to uncover novel therapeutic applications. The "one-bead-one-compound" (OBOC) method is a well-established technique for creating and screening these extensive libraries. nih.gov

The screening process typically involves incubating the library with a fluorescently labeled target of interest. nih.gov Peptides that bind to the target can then be identified and sequenced. This approach has been successfully used to discover peptide-based inhibitors for various biological targets.

By incorporating this compound into combinatorial libraries, researchers can screen for its ability to bind to a wide range of targets, including receptors, enzymes, and other proteins involved in disease pathways. This could lead to the discovery of new therapeutic leads for a variety of conditions. Advances in high-throughput screening technologies are continually improving the efficiency of this process, enabling the screening of millions of compounds in a short period. nih.govacs.org

Integration with Peptidomics and Proteomics for System-Level Biological Understanding

Peptidomics and proteomics are large-scale studies of peptides and proteins, respectively, within a biological system. nih.gov Integrating the study of this compound with these "omics" technologies can provide a comprehensive understanding of its biological roles and mechanisms of action.

Peptidomics allows for the identification and quantification of endogenous peptides in biological samples, which can help in understanding the natural occurrence and regulation of this compound or similar peptides. nih.gov This can reveal its involvement in various physiological and pathological processes. For instance, studies have shown that the distribution of dipeptides is organ-specific, suggesting specialized roles in different tissues. mdpi.com

Proteomics, on the other hand, can identify the proteins that interact with this compound. This can be achieved through techniques such as affinity purification coupled with mass spectrometry. Identifying the binding partners of this tetrapeptide will be crucial in elucidating its signaling pathways and cellular functions. Quantitative proteomics methods, such as those using isotopic labeling, can further reveal how this compound influences protein expression levels in cells or tissues. nih.gov

The integration of these system-level approaches will be instrumental in moving from a reductionist view of this compound to a holistic understanding of its role in complex biological networks, ultimately paving the way for novel therapeutic strategies.

Q & A

Q. Basic

- Mass spectrometry (ESI-MS or MALDI-TOF) : Confirm molecular weight (theoretical: 342.39 Da).

- NMR spectroscopy : Assign proton signals (e.g., Pro δ-CH2 at 3.3–3.5 ppm, Leu δ-CH3 at 0.8–0.9 ppm).

- HPLC : Assess purity and retention time consistency.

- Amino acid analysis (AAA) : Hydrolyze the peptide and quantify residues via ion-exchange chromatography .

How to design experiments to study the biosurfactant activity of this compound in bacterial models?

Q. Advanced

- Emulsification assay : Mix peptide with hydrophobic substrates (e.g., hexadecane) and measure emulsion stability.

- Surface tension reduction : Use a tensiometer to quantify changes in aqueous solutions.

- Bacterial adhesion assays : Test inhibition of biofilm formation in Brevibacterium aureum or related strains.

- Controls : Include surfactin or rhamnolipids as positive controls and TFA-neutralized peptides as negative controls. Statistical analysis (e.g., ANOVA with Tukey’s post-hoc test) should validate significance .

What computational tools predict the physicochemical properties of this compound?

Q. Advanced

- GRAVY (Grand Average of Hydropathicity) : Predict hydrophobicity (reported GRAVY: 0.35).

- Peptide property calculators : Estimate pI (theoretical: 7.0) and solubility (68 g/L in water).

- Molecular dynamics simulations : Model interactions with lipid bilayers to study biosurfactant mechanisms.

Validate predictions with experimental data, such as RP-HPLC retention times (hydrophobicity correlation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.